(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H16ClN3O3 and its molecular weight is 273.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
L-Valine p-nitroanilide hydrochloride, also known as (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride, H-Val-Pna HCl, or L-Valine p-nitroanilide HCl, is a polypeptide . The primary targets of this compound are proteins and DNA . It has the ability to form adducts to nucleophilic sites in these macromolecules .
Mode of Action
The compound interacts with its targets through a process known as electrophilic addition . This involves the formation of covalent bonds between the compound and its targets, leading to the creation of adducts .
Biochemical Pathways
It is known that the compound can influence protein interaction and functional analysis . The formation of adducts can alter the structure and function of proteins and DNA, potentially affecting multiple biochemical pathways .
Pharmacokinetics
They are metabolized by various enzymes and excreted in the urine .
Result of Action
The formation of adducts with proteins and DNA can lead to a variety of molecular and cellular effects. These may include changes in protein function, alterations in gene expression, and potential toxic effects . The specific effects would depend on the nature of the adducts formed and the proteins or DNA sequences involved .
Action Environment
The action, efficacy, and stability of L-Valine p-nitroanilide hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound . For instance, the compound is stored at a temperature of -20°C to maintain its stability .
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-(4-nitrophenyl)butanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17;/h3-7,10H,12H2,1-2H3,(H,13,15);1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTMFJBVZIWWCC-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585290 |
Source
|
Record name | N-(4-Nitrophenyl)-L-valinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77835-49-5 |
Source
|
Record name | N-(4-Nitrophenyl)-L-valinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.